Cas no 1233093-70-3 (4-(2-Fluoro-5-nitrophenyl)morpholine)

4-(2-Fluoro-5-nitrophenyl)morpholine 化学的及び物理的性質
名前と識別子
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- 4-(2-fluoro-5-nitrophenyl)morpholine
- 1-Fluoro-2-morpholino-4-nitrobenzene
- 4-(2-Fluoro-5-nitro-phenyl)-morpholine
- Morpholine, 4-(2-fluoro-5-nitrophenyl)-
- 4-(2-Fluoro-5-nitrophenyl)morpholine
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- インチ: 1S/C10H11FN2O3/c11-9-2-1-8(13(14)15)7-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2
- InChIKey: QAGRLLGFZROGAS-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C=C1N1CCOCC1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 226.07537038 g/mol
- どういたいしつりょう: 226.07537038 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3
- 疎水性パラメータ計算基準値(XlogP): 1.6
- ぶんしりょう: 226.20
4-(2-Fluoro-5-nitrophenyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-129362-1.0g |
4-(2-fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95% | 1g |
$0.0 | 2023-06-07 | |
Enamine | EN300-129362-0.1g |
4-(2-fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95% | 0.1g |
$152.0 | 2023-02-15 | |
Enamine | EN300-129362-5.0g |
4-(2-fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95% | 5.0g |
$1530.0 | 2023-02-15 | |
Chemenu | CM416885-1g |
4-(2-fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95%+ | 1g |
$653 | 2023-02-03 | |
Enamine | EN300-129362-500mg |
4-(2-fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95.0% | 500mg |
$407.0 | 2023-09-30 | |
Enamine | EN300-129362-2500mg |
4-(2-fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95.0% | 2500mg |
$1034.0 | 2023-09-30 | |
Aaron | AR01A6B9-500mg |
4-(2-Fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95% | 500mg |
$585.00 | 2025-02-09 | |
A2B Chem LLC | AV53257-250mg |
4-(2-fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95% | 250mg |
$263.00 | 2024-04-20 | |
Aaron | AR01A6B9-1g |
4-(2-Fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95% | 1g |
$751.00 | 2025-02-09 | |
Enamine | EN300-129362-5000mg |
4-(2-fluoro-5-nitrophenyl)morpholine |
1233093-70-3 | 95.0% | 5000mg |
$1530.0 | 2023-09-30 |
4-(2-Fluoro-5-nitrophenyl)morpholine 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
4-(2-Fluoro-5-nitrophenyl)morpholineに関する追加情報
4-(2-Fluoro-5-nitrophenyl)morpholine (CAS No. 1233093-70-3): A Comprehensive Overview
4-(2-Fluoro-5-nitrophenyl)morpholine (CAS No. 1233093-70-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding 4-(2-Fluoro-5-nitrophenyl)morpholine.
Chemical Structure and Properties
4-(2-Fluoro-5-nitrophenyl)morpholine is a morpholine derivative with a fluoro-substituted nitrophenyl group attached to the morpholine ring. The molecular formula of this compound is C11H11FN2O2, and its molecular weight is approximately 226.21 g/mol. The presence of the fluoro and nitro groups imparts unique chemical and physical properties to the molecule, making it an interesting subject for both academic and industrial research.
The morpholine ring in 4-(2-Fluoro-5-nitrophenyl)morpholine provides a flexible and polar structure, which can form hydrogen bonds with other molecules. The fluoro substitution on the phenyl ring enhances the lipophilicity of the molecule, while the nitro group introduces electron-withdrawing effects that can influence the reactivity and stability of the compound. These properties make 4-(2-Fluoro-5-nitrophenyl)morpholine a valuable building block in organic synthesis.
Synthesis Methods
The synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-fluoro-5-nitrobenzaldehyde with morpholine in the presence of a suitable catalyst or base. This reaction typically proceeds via a nucleophilic addition followed by an intramolecular cyclization to form the desired product.
A more recent approach involves the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination, to introduce the morpholine moiety onto the fluoro-substituted nitrophenyl scaffold. These methods offer high yields and excellent functional group tolerance, making them suitable for large-scale production.
Biological Activities and Applications
4-(2-Fluoro-5-nitrophenyl)morpholine has been investigated for its potential biological activities, particularly in the context of drug discovery and development. One area of interest is its ability to modulate specific enzymes and receptors involved in various physiological processes.
In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of 4-(2-Fluoro-5-nitrophenyl)morpholine exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. The fluoro and nitro substituents were found to play crucial roles in enhancing the binding affinity and selectivity of these compounds towards their target enzymes.
Beyond kinase inhibition, 4-(2-Fluoro-5-nitrophenyl)morpholine-based compounds have also shown promise as anti-inflammatory agents. A recent study published in Bioorganic & Medicinal Chemistry Letters reported that these compounds can effectively reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Clinical Trials and Future Directions
The promising biological activities of 4-(2-Fluoro-5-nitrophenyl)morpholine-based compounds have led to their evaluation in preclinical studies and early-stage clinical trials. Several derivatives have shown favorable pharmacokinetic profiles and low toxicity, making them suitable for further development.
In a phase I clinical trial conducted by a leading pharmaceutical company, a derivative of 4-(2-Fluoro-5-nitrophenyl)morpholine was evaluated for safety and efficacy in patients with advanced solid tumors. The results indicated that the compound was well-tolerated at various dose levels and demonstrated preliminary anti-tumor activity in some patients.
Ongoing research is focused on optimizing the structure of these compounds to improve their therapeutic potential while minimizing side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to guide rational drug design efforts.
Sustainability and Green Chemistry Considerations
In addition to its biological activities, the synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine-based compounds is being studied from a sustainability perspective. Green chemistry principles are increasingly being applied to develop more environmentally friendly synthetic routes that minimize waste generation and energy consumption.
A recent study published in Green Chemistry reported a novel catalytic method for synthesizing these compounds using recyclable catalysts under mild conditions. This approach not only reduces environmental impact but also improves process efficiency, making it attractive for industrial-scale production.
Conclusion
4-(2-Fluoro-5-nitrophenyl)morpholine (CAS No. 1233093-70-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure endows it with diverse biological activities, making it an attractive candidate for drug discovery efforts. Ongoing research continues to uncover new applications and optimize its properties for therapeutic use. As sustainable synthesis methods are developed, this compound is poised to play an increasingly important role in advancing medical treatments for various diseases.
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